molecular formula C16H24BrNO B13763821 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide CAS No. 56231-55-1

1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide

Cat. No.: B13763821
CAS No.: 56231-55-1
M. Wt: 326.27 g/mol
InChI Key: CGXKFWKNWWNYPV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is a quaternary ammonium compound with a unique bicyclic structure. The presence of the azoniabicyclo[3.2.1]octane scaffold contributes to its biological activity and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide typically involves the formation of the azoniabicyclo[3.2.1]octane core followed by quaternization with a suitable bromide source. One common method includes the cyclization of appropriate precursors under basic conditions, followed by methylation and subsequent quaternization .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, methylation, and quaternization, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (mAChRs). It binds to the receptor sites, preventing acetylcholine from activating the receptors, which leads to a decrease in parasympathetic nervous system activity. This mechanism is particularly beneficial in conditions where reduced parasympathetic activity is desired, such as in the treatment of bronchoconstriction .

Properties

CAS No.

56231-55-1

Molecular Formula

C16H24BrNO

Molecular Weight

326.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide

InChI

InChI=1S/C16H23NO.BrH/c1-12-16(9-5-7-14(11-16)17(12)2)13-6-4-8-15(10-13)18-3;/h4,6,8,10,12,14H,5,7,9,11H2,1-3H3;1H

InChI Key

CGXKFWKNWWNYPV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC.[Br-]

Origin of Product

United States

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